molecular formula C10H12O B170303 2-Phenyl-tetrahydrofuran CAS No. 16133-83-8

2-Phenyl-tetrahydrofuran

Cat. No.: B170303
CAS No.: 16133-83-8
M. Wt: 148.2 g/mol
InChI Key: TZYYJCQVZHDEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-tetrahydrofuran is an organic compound belonging to the class of tetrahydrofurans, which are saturated five-membered ring compounds containing one oxygen atom The phenyl group attached to the second carbon of the tetrahydrofuran ring imparts unique chemical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenyl-tetrahydrofuran can be synthesized through several methods. One common approach involves the cyclization of 2-phenyl-1,4-butanediol under acidic conditions. This reaction typically uses a strong acid such as sulfuric acid or hydrochloric acid as a catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which undergoes intramolecular nucleophilic attack to form the tetrahydrofuran ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as zeolites or metal oxides can enhance the efficiency of the cyclization process. Additionally, solvent-free conditions or the use of green solvents may be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-tetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound-3-one using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield this compound-3-ol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: this compound-3-one.

    Reduction: this compound-3-ol.

    Substitution: Various substituted phenyl-tetrahydrofurans depending on the substituent introduced.

Scientific Research Applications

2-Phenyl-tetrahydrofuran has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a model compound in the study of tetrahydrofuran derivatives.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are investigated for their pharmacological properties.

    Industry: this compound is used in the production of specialty chemicals and materials. It is also employed as a solvent and reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Phenyl-tetrahydrofuran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and activity. The tetrahydrofuran ring can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    Tetrahydrofuran: A simpler analog without the phenyl group, used as a solvent and reagent in organic synthesis.

    2-Methyl-tetrahydrofuran: A methyl-substituted analog with similar solvent properties but different reactivity.

    2-Phenyl-furan: An unsaturated analog with a furan ring, exhibiting different chemical and biological properties.

Uniqueness: 2-Phenyl-tetrahydrofuran is unique due to the presence of both the phenyl group and the saturated tetrahydrofuran ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-phenyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYYJCQVZHDEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936484
Record name 2-Phenyloxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16133-83-8
Record name 2-Phenyloxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-tetrahydrofuran
Reactant of Route 2
Reactant of Route 2
2-Phenyl-tetrahydrofuran
Reactant of Route 3
Reactant of Route 3
2-Phenyl-tetrahydrofuran
Reactant of Route 4
2-Phenyl-tetrahydrofuran
Reactant of Route 5
2-Phenyl-tetrahydrofuran
Reactant of Route 6
2-Phenyl-tetrahydrofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.